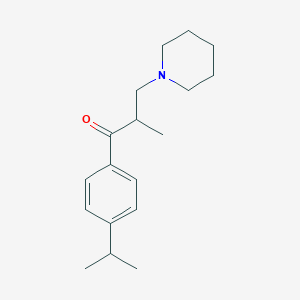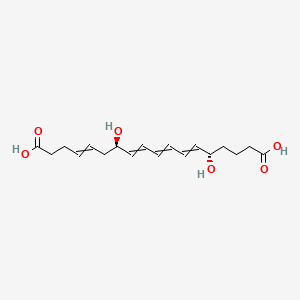![molecular formula C12H15NO4 B1200448 4-[(4-Methoxybenzoyl)amino]butanoic acid CAS No. 72432-14-5](/img/structure/B1200448.png)
4-[(4-Methoxybenzoyl)amino]butanoic acid
Übersicht
Beschreibung
4-[(4-Methoxybenzoyl)amino]butanoic acid, also known as 4-[(4-methoxyphenyl)carbonyl]amino]butanoic acid, has the chemical formula C12H15NO4. It is a crystalline powder with a molecular weight of 237.25 g/mol. The compound is used in proteomics research .
Molecular Structure Analysis
The molecular structure of 4-[(4-Methoxybenzoyl)amino]butanoic acid consists of a butanoic acid backbone with an amino group and a methoxybenzoyl group attached. You can view the 3D structure here .Physical and Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Proteomics Research
4-[(4-Methoxybenzoyl)amino]butanoic acid: is utilized in proteomics research due to its biochemical properties. It serves as a precursor in synthesizing peptides and proteins for experimental purposes . Its stability and reactivity make it suitable for creating specific protein sequences that can be used to study protein structure, function, and interactions.
Neurotransmitter Studies
This compound has structural similarities to GABA (gamma-aminobutyric acid) , an important inhibitory neurotransmitter in the central nervous system. It can be used to investigate GABA receptor activity and to understand the role of GABAergic signaling in neurological disorders .
Chemical Chaperone Potential
Research has indicated that derivatives of 4-phenylbutyric acid , a compound related to 4-[(4-Methoxybenzoyl)amino]butanoic acid , exhibit chemical chaperone activity. This suggests potential applications in studying protein misfolding diseases, such as neurodegenerative disorders .
Synthetic Intermediate
The compound serves as a synthetic intermediate in organic chemistry. It can be used to synthesize various other compounds, including pharmaceuticals and complex organic molecules, due to its reactive carboxylic acid group .
Photopharmacology
In the field of photopharmacology, 4-[(4-Methoxybenzoyl)amino]butanoic acid is used to develop light-activated drugs. Its structure allows for modifications that enable the control of drug activity with light, providing a method for targeted therapy with reduced side effects .
Histone Deacetylase Inhibition
While not directly used as a histone deacetylase (HDAC) inhibitor, the compound’s structure suggests it could be modified to study HDAC inhibition. HDAC inhibitors are important in epigenetic therapies for cancer and other diseases .
Eigenschaften
IUPAC Name |
4-[(4-methoxybenzoyl)amino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-17-10-6-4-9(5-7-10)12(16)13-8-2-3-11(14)15/h4-7H,2-3,8H2,1H3,(H,13,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZTVZKSCFQIBMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60222721 | |
| Record name | N-anisoyl-GABA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60222721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Methoxybenzoyl)amino]butanoic acid | |
CAS RN |
72432-14-5 | |
| Record name | 4-p-Anisamidobutyric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72432-14-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Anisoyl-GABA | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072432145 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-anisoyl-GABA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60222721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


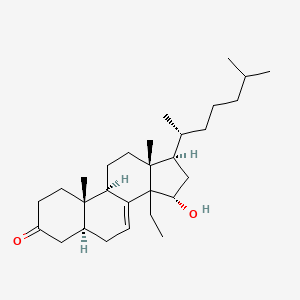
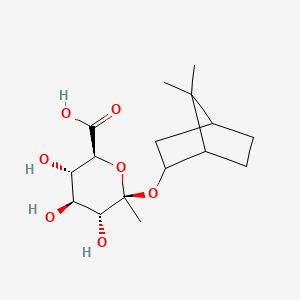
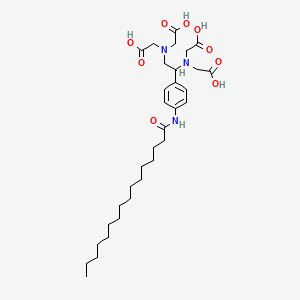

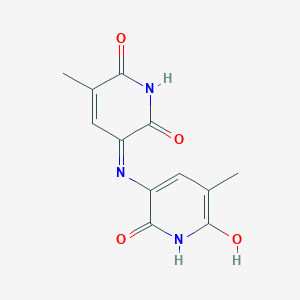

![(1S,2S,4S,8S,9S,11S,13S)-8-(2-chloroacetyl)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B1200379.png)
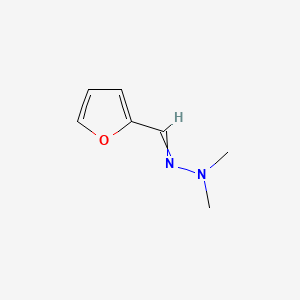
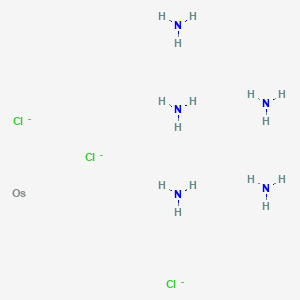
![(2S,4S,5R,6R)-5-acetamido-4-acetyloxy-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B1200382.png)
